Ethyl 5-bromo-6-fluoro-1h-1,3-benzodiazole-2-carboxylate
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Overview
Description
Ethyl 5-bromo-6-fluoro-1h-1,3-benzodiazole-2-carboxylate is a synthetic organic compound with the molecular formula C10H8BrFN2O2. It belongs to the class of benzodiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Ethyl 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate is a derivative of imidazole, a heterocyclic compound known for its broad range of chemical and biological properties Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives interact with biopolymers in the living system due to their structural similarity to naturally occurring nucleotides . This interaction could potentially explain the wide range of biological activities exhibited by Ethyl 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate.
Biochemical Pathways
It is known that imidazole derivatives can influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that ethyl 5-bromo-6-fluoro-1h-benzimidazole-2-carboxylate could potentially have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-6-fluoro-1h-1,3-benzodiazole-2-carboxylate typically involves the reaction of 5-bromo-6-fluoro-1h-1,3-benzodiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-6-fluoro-1h-1,3-benzodiazole-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Electrophilic substitution: Reagents like nitric acid or sulfuric acid under controlled temperature conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of 5-amino-6-fluoro-1h-1,3-benzodiazole-2-carboxylate.
Electrophilic substitution: Formation of nitro or sulfonyl derivatives.
Hydrolysis: Formation of 5-bromo-6-fluoro-1h-1,3-benzodiazole-2-carboxylic acid.
Scientific Research Applications
Ethyl 5-bromo-6-fluoro-1h-1,3-benzodiazole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.
Material Science: It is used in the development of novel materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-fluoro-1h-1,3-benzodiazole-2-carboxylic acid
- 5-Bromo-6-fluoro-1h-1,3-benzodiazole-2-carboxamide
- 5-Bromo-6-fluoro-1h-1,3-benzodiazole-2-thiol
Uniqueness
Ethyl 5-bromo-6-fluoro-1h-1,3-benzodiazole-2-carboxylate is unique due to its ester functional group, which can be easily modified to introduce various substituents, enhancing its versatility in synthetic chemistry .
Properties
IUPAC Name |
ethyl 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)9-13-7-3-5(11)6(12)4-8(7)14-9/h3-4H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEUIRFOQOFHBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC(=C(C=C2N1)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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